A Guide to the Molecular Weight Determination of Ethyl 2-(2,2-difluorocyclopropyl)acetate
A Guide to the Molecular Weight Determination of Ethyl 2-(2,2-difluorocyclopropyl)acetate
Abstract
The precise determination of molecular weight is a cornerstone of chemical research and development, ensuring compound identity and purity. This technical guide provides an in-depth exploration of the molecular weight of Ethyl 2-(2,2-difluorocyclopropyl)acetate, a valuable fluorinated building block in medicinal chemistry. We will cover the theoretical calculation of its molecular weight, detail a comprehensive protocol for its experimental determination using High-Resolution Mass Spectrometry (HRMS), and discuss the significance of the difluorocyclopropyl motif. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this compound's fundamental properties.
Compound Profile and Significance
Ethyl 2-(2,2-difluorocyclopropyl)acetate is a notable synthetic intermediate, primarily due to the presence of the gem-difluorocyclopropane ring. This structural motif is of high interest in drug discovery. The inclusion of fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, while the cyclopropyl ring introduces conformational rigidity.[1] These attributes make difluorocyclopropane-containing compounds valuable for developing novel therapeutics.[1][2]
A precise understanding of the compound's molecular weight is the first and most critical step in its characterization, verifying the success of its synthesis and ensuring its suitability for subsequent reactions or biological assays.
Table 1: Chemical Properties of Ethyl 2-(2,2-difluorocyclopropyl)acetate
| Property | Value | Source |
| IUPAC Name | ethyl 2-(2,2-difluorocyclopropyl)acetate | N/A |
| CAS Number | 1393553-89-3 | [3][4][5][6] |
| Molecular Formula | C₇H₁₀F₂O₂ | [4][5][6] |
| Average Molecular Weight | 164.15 g/mol | [4][5] |
| Monoisotopic Mass | 164.06488588 Da | N/A |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the molecular formula (C₇H₁₀F₂O₂) and the standard atomic weights of each element.
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Carbon (C): 7 atoms × 12.011 u = 84.077 u
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Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
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Fluorine (F): 2 atoms × 18.998 u = 37.996 u
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Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Average Molecular Weight = 84.077 + 10.080 + 37.996 + 31.998 = 164.151 g/mol
For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element:
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¹²C: 7 × 12.00000000 u = 84.00000000 u
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¹H: 10 × 1.00782503 u = 10.07825030 u
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¹⁹F: 2 × 18.99840316 u = 37.99680632 u
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¹⁶O: 2 × 15.99491462 u = 31.98982924 u
Monoisotopic Mass = 84.00000000 + 10.07825030 + 37.99680632 + 31.98982924 = 164.06488586 Da
Synthesis Pathway Overview
Understanding the origin of a compound is crucial for anticipating potential impurities. Ethyl 2-(2,2-difluorocyclopropyl)acetate is commonly synthesized via a difluorocyclopropanation reaction. A typical method involves the reaction of ethyl but-3-enoate with a difluorocarbene source, which can be generated in situ from reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide (NaI).[2] This process efficiently constructs the strained, fluorinated ring system.[2]
Caption: Synthesis of Ethyl 2-(2,2-difluorocyclopropyl)acetate.
Experimental Determination by Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for confirming the molecular weight of novel or synthesized small molecules. It provides a highly accurate mass measurement that can validate the elemental composition.
Principle of ESI-HRMS
In ESI, the sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the molecular formula.
Step-by-Step Protocol for ESI-HRMS Analysis
This protocol is a self-validating system; adherence to these steps ensures reproducible and accurate results. The primary causal factor for success is achieving appropriate analyte concentration and minimizing salt contamination, which can suppress the ESI signal.
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Stock Solution Preparation (1 mg/mL):
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Accurately weigh approximately 1 mg of Ethyl 2-(2,2-difluorocyclopropyl)acetate.
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Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate). Ensure complete dissolution.
-
-
Working Solution Preparation (~1 µg/mL):
-
Take 10 µL of the stock solution.
-
Dilute it with 10 mL of the analysis solvent (typically 50:50 Acetonitrile:Water with 0.1% formic acid). The formic acid aids in protonation, facilitating the formation of [M+H]⁺ ions.
-
-
Instrument Setup (Example Parameters):
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
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Drying Gas (N₂) Flow: 8 L/min
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Mass Analyzer: Time-of-Flight (TOF) or Orbitrap
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Scan Range: 50 - 500 m/z
-
-
Data Acquisition and Analysis:
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Infuse the working solution into the mass spectrometer.
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Acquire the spectrum, ensuring a stable signal.
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Process the data to identify the monoisotopic peak for the protonated molecule, [M+H]⁺.
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Caption: Workflow for experimental molecular weight determination.
Expected Results and Data Interpretation
The primary ion expected in positive ESI mode is the protonated molecule, [M+H]⁺. Other common adducts include the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, often observed if trace amounts of these salts are present.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 165.07271 Da |
| [M+Na]⁺ | 187.05465 Da |
| [M+K]⁺ | 203.02859 Da |
The experimentally observed m/z for the [M+H]⁺ ion should match the theoretical value within a narrow mass tolerance (typically < 5 ppm), confirming the elemental composition C₇H₁₀F₂O₂.
Regarding fragmentation, while ESI is a soft ionization technique, some in-source fragmentation can occur. For esters, a common fragmentation pathway is the cleavage of the C-O bond of the ethoxy group.[7] The stability of the resulting cation often dictates the major fragment ions observed.[8] For Ethyl 2-(2,2-difluorocyclopropyl)acetate, potential fragmentation could involve the loss of the ethoxy group (-OCH₂CH₃, 45.03 Da) or the entire ethyl acetate moiety.
Conclusion
This guide has established the theoretical molecular weight of Ethyl 2-(2,2-difluorocyclopropyl)acetate (C₇H₁₀F₂O₂) as 164.15 g/mol (average) and 164.06488588 Da (monoisotopic). A robust, step-by-step ESI-HRMS protocol has been provided for its experimental verification, which is a critical quality control step in any research or development setting. The significance of the difluorocyclopropane moiety underscores the importance of such foundational characterization for advancing medicinal chemistry programs.
References
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link]
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Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(46), 11959-11963. [Link]
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National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
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Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. [Link]
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Chembuy. (n.d.). ethyl 2-(2, 2-difluorocyclopropyl)acetate, min 97%, 250 mg. Chembuy. [Link]
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Organic Chemistry Explained. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
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